2,5,5-Trimethylhexan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H21N |
|---|---|
Molecular Weight |
143.27 g/mol |
IUPAC Name |
2,5,5-trimethylhexan-1-amine |
InChI |
InChI=1S/C9H21N/c1-8(7-10)5-6-9(2,3)4/h8H,5-7,10H2,1-4H3 |
InChI Key |
IAGVUKPZFXLALM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(C)C)CN |
Origin of Product |
United States |
Synthetic Methodologies for 2,5,5 Trimethylhexan 1 Amine
Established Synthetic Pathways to 2,5,5-Trimethylhexan-1-amine
Traditional methods for the synthesis of this compound rely on well-understood organic reactions, providing reliable routes to this compound.
Reductive Amination Strategies for this compound
Reductive amination of aldehydes and ketones is a cornerstone of amine synthesis. In the context of this compound, the corresponding aldehyde, 3,5,5-trimethylhexanal (B1630633), serves as a key starting material. marketresearchintellect.com This process typically involves the reaction of the aldehyde with ammonia (B1221849) to form an intermediate imine, which is then reduced to the desired primary amine. Industrial production methods often favor reductive amination of ketones due to its efficiency and scalability.
A variety of reducing agents can be employed in this two-step, one-pot reaction. While reagents like sodium borohydride (B1222165) and lithium aluminum hydride are effective, they can be sensitive to certain functional groups. sid.ir Alternative, metal-free systems, such as the use of a Hantzsch ester with trimethylsilyl (B98337) chloride (TMSCl) as a catalyst, offer a milder and more cost-effective approach for the reductive amination of aldehydes. sid.ir
The general reaction scheme for the reductive amination of 3,5,5-trimethylhexanal is as follows:
Step 1: Imine Formation C₉H₁₈O (3,5,5-Trimethylhexanal) + NH₃ ⇌ C₉H₁₉N (Imine Intermediate) + H₂O
Step 2: Reduction C₉H₁₉N (Imine Intermediate) + [Reducing Agent] → C₉H₂₁N (this compound)
Nucleophilic Substitution Reactions in this compound Synthesis
Nucleophilic substitution presents another viable pathway for the synthesis of this compound. smolecule.com This method typically involves the reaction of an alkyl halide with ammonia. A common precursor for this reaction is 1-bromo-3,5,5-trimethylhexane (B1594177). In this reaction, the ammonia molecule acts as a nucleophile, displacing the bromide ion to form the primary amine. smolecule.com
Br-C₆H₁₂(CH₃)₃ (1-bromo-3,5,5-trimethylhexane) + NH₃ --(Catalyst)--> C₆H₁₂(CH₃)₃NH₂ (this compound) + HBr
This method is a foundational technique in organic chemistry for forming carbon-nitrogen bonds. libretexts.org
Reduction of Precursor Nitriles or Amides to this compound
The reduction of nitriles and amides provides a direct route to primary amines. For the synthesis of this compound, the corresponding nitrile, 2,5,5-trimethylhexanenitrile, can be reduced. This transformation is typically achieved through catalytic hydrogenation.
The hydrogenation of nitriles is a widely used industrial process. google.com The reaction is carried out under hydrogen pressure in the presence of a metal catalyst, such as cobalt or nickel. google.com The addition of ammonia is often employed to suppress the formation of secondary amines as byproducts. google.com The reaction temperatures for such hydrogenations typically range from 50 to 150°C. google.com
Novel and Sustainable Approaches for this compound Synthesis
Recent research has focused on developing more sustainable and efficient methods for amine synthesis, including catalytic and biocatalytic approaches.
Catalytic Hydrogenation Methods for this compound Production
Catalytic hydrogenation is a key technology in the chemical industry and is directly applicable to the synthesis of this compound from various precursors. smolecule.com As mentioned previously, the hydrogenation of nitriles is a common industrial method. The choice of catalyst is crucial for the efficiency and selectivity of the reaction. Cobalt-based catalysts are particularly effective for the hydrogenation of nitriles to primary amines. google.com
Beyond nitrile reduction, catalytic hydrogenation can also be applied to other functional groups. For instance, the reduction of an oxime derived from 3,5,5-trimethylhexanal would also yield the desired amine. While specific examples for this compound are not extensively detailed in the provided results, the general principle of catalytic hydrogenation remains a powerful tool in its production.
Biocatalytic Routes for this compound and its Precursors
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as transaminases, can be used to synthesize amines from ketones or aldehydes. While direct biocatalytic routes to this compound are not explicitly documented in the provided search results, the potential for such transformations exists. For example, transaminases have been successfully used in the synthesis of other structurally similar amines, such as cyclohexane-1-amines.
The development of biocatalytic processes often involves the integration of chemical and enzymatic steps to create efficient one-pot syntheses. Research in this area aims to expand the substrate scope of existing enzymes and to engineer new biocatalysts for the production of a wide range of amines, including those with bulky side chains like this compound.
Green Chemistry Principles in the Synthesis of this compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of amines to reduce waste, improve atom economy, and avoid hazardous reagents. rsc.org For a molecule like this compound, these principles can be implemented through innovative catalytic pathways.
One of the most prominent green strategies is the "hydrogen borrowing" or "catalytic amination of alcohols" methodology. rsc.orgrug.nl This process utilizes the readily available alcohol, 2,5,5-trimethylhexan-1-ol (B3057846), and an ammonia source to produce the target amine, with water being the only theoretical byproduct. chinesechemsoc.org The mechanism involves the catalyst (typically based on noble metals like Ruthenium, Iridium, or non-noble metals like Nickel or Manganese) temporarily "borrowing" hydrogen from the alcohol to form an intermediate aldehyde (2,5,5-trimethylhexanal). rsc.orgnih.gov This aldehyde then reacts with ammonia to form an imine, which is subsequently reduced by the "borrowed" hydrogen returned by the catalyst to yield the final amine. rsc.org This approach is highly atom-economical and avoids the use of stoichiometric activating agents or reductants. nih.gov
Another sustainable approach is the use of biocatalysis . Enzymes such as amine dehydrogenases (AmDH) can be used in concert with alcohol dehydrogenases (ADH) to convert alcohols directly to chiral amines using ammonia. rsc.org This enzymatic cascade, often housed in engineered microorganisms like E. coli, can operate in aqueous media under mild conditions, offering high selectivity and reducing the environmental footprint. rsc.org For the synthesis of this compound, this would involve using 2,5,5-trimethylhexan-1-ol as the substrate.
The development of catalysts for these green processes is an active area of research, with a focus on replacing expensive and rare noble metals with more abundant and less toxic alternatives like iron, cobalt, and nickel. rsc.org
Optimization of Reaction Conditions for this compound Synthesis
The efficient synthesis of this compound requires careful optimization of various reaction parameters to maximize yield and purity while minimizing side reactions.
Solvent Effects and Reaction Kinetics in this compound Formation
The choice of solvent plays a critical role in the kinetics and thermodynamics of amine synthesis. rsc.org In reductive amination, which proceeds via an imine intermediate, the solvent can influence the rate of both imine formation and its subsequent reduction.
Historically, chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) were frequently used for reductive aminations. acsgcipr.orgresearchgate.net However, due to environmental and safety concerns, a shift towards greener solvents has been prioritized. Studies have shown that solvents like ethyl acetate (B1210297) (EtOAc), tetrahydrofuran (B95107) (THF), and even water can be effective for reductive aminations, particularly those using modern reducing agents like sodium triacetoxyborohydride (B8407120) (STAB). acsgcipr.orgresearchgate.netacs.org The polarity of the solvent can affect the equilibrium of imine formation, a dehydration step that is often favored by the removal of water. rsc.org In catalytic amination of alcohols, the solvent must be stable at high temperatures and compatible with the catalyst system. Non-polar, high-boiling solvents like toluene (B28343) or solvent-free conditions are often employed. researchgate.net
Reaction kinetics are also heavily influenced by the steric hindrance of the substrates. The bulky tert-butyl group at the C5 position and the methyl group at the C2 position in the 2,5,5-trimethylhexyl backbone can slow down the rate of nucleophilic attack and subsequent reactions. Therefore, reaction conditions often require higher temperatures or longer reaction times to achieve good conversion compared to less hindered substrates.
Temperature, Pressure, and Stoichiometry Influences on this compound Yields
Temperature, pressure, and the molar ratio of reactants are crucial levers for optimizing the synthesis of amines.
Temperature: The rate of amination reactions generally increases with temperature. However, excessively high temperatures can lead to side reactions, such as racemization (if chiral centers are present), catalyst decomposition, or the formation of undesired byproducts. researchgate.net For catalytic processes like direct amination with hydrogen and ammonia, a specific temperature range is often required to achieve optimal catalyst activity and selectivity. chemrxiv.org For instance, in the reductive amination of benzaldehyde (B42025), increasing catalyst loading and optimizing temperature were key to improving yield. researchgate.net
Pressure: Pressure is a significant parameter, especially when using gaseous reagents like ammonia (NH₃) and hydrogen (H₂). chemrxiv.org High pressure increases the concentration of these gases in the reaction mixture, which can accelerate the reaction rate and shift equilibria towards the product side. mdpi.com Continuous flow reactors are particularly well-suited for safely handling high-pressure amination reactions, allowing for significant process intensification and improved space-time yields. mdpi.comnih.gov
Stoichiometry: The ratio of reactants can be adjusted to maximize the yield of the desired product. In reductive amination, using an excess of the amine component is common practice to drive the imine formation equilibrium forward. libretexts.org When using ammonia, it is often supplied in large excess. The stoichiometry of the reducing agent must also be carefully controlled to ensure complete reduction of the imine intermediate without reducing the starting aldehyde or ketone.
The interplay of these factors is complex, and optimal conditions are typically determined through experimental design and screening, as shown in the table below for a model reductive amination reaction.
Table 1: Example of Reaction Condition Optimization for a Model Reductive Amination
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Yield (%) |
| 1 | 3 | Dioxane | 100 | 15 | 75 | 68 |
| 2 | 5 | Dioxane | 100 | 15 | 90 | 83 |
| 3 | 5 | Toluene | 100 | 15 | 80 | 71 |
| 4 | 5 | Dioxane | 80 | 15 | 60 | 55 |
| 5 | 5 | Dioxane | 100 | 35 | 95 | 85 |
This table is illustrative, based on general optimization principles for reductive amination as described in the literature. researchgate.net
Isolation and Purification Techniques for Synthesized this compound
Once the synthesis is complete, the target amine must be isolated from the reaction mixture, which may contain unreacted starting materials, catalyst residues, solvents, and byproducts. The physical properties of this compound—a likely high-boiling point liquid—dictate the most suitable purification methods. doubtnut.com
Distillation: For high-boiling point amines, vacuum distillation is a standard method to separate the product from less volatile impurities. If the amine forms an azeotrope with other components, azeotropic distillation using an entrainer might be necessary to achieve separation. google.com
Extraction: Liquid-liquid extraction is a common workup procedure. The basic nature of the amine allows for its separation from neutral or acidic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The amine will be protonated and move into the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
Chromatography: For laboratory-scale purification and to achieve very high purity, silica (B1680970) gel column chromatography is often used. beilstein-journals.orgrsc.org The crude product is loaded onto a silica column and eluted with a solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or diethyl ether), to separate the components based on their polarity.
Chemical Purification: A novel technique for purifying amines involves their selective precipitation from a mixture of non-basic impurities. nih.gov By adding trichloroacetic acid (TCA), the amine forms a solid salt which can be filtered off. Subsequent gentle heating of the salt causes it to decarboxylate, releasing the pure amine along with volatile byproducts (chloroform and CO₂), thus avoiding traditional, solvent-intensive purification methods. nih.gov Another method involves converting the amine mixture into solid carbamate (B1207046) derivatives by reacting them with carbon dioxide, which can then be separated by fractional crystallization. google.com
Chemical Reactivity and Mechanistic Studies of 2,5,5 Trimethylhexan 1 Amine
Basic Properties and Protonation Equilibria of 2,5,5-Trimethylhexan-1-amine
Influence of Steric Hindrance on the Basicity of this compound
The basicity of an amine is fundamentally determined by the availability of the nitrogen lone pair of electrons to accept a proton. While the presence of alkyl groups generally increases basicity through an electron-donating inductive effect, the structural arrangement of these groups can introduce steric hindrance, which has a significant and often counteracting influence, particularly in solution. fiveable.melibretexts.org
In the gas phase, where intermolecular interactions are minimal, the basicity of alkylamines typically follows the trend of tertiary > secondary > primary > ammonia (B1221849). This is due to the stabilizing effect of the increasing number of electron-donating alkyl groups on the resulting ammonium (B1175870) cation. vaia.commdpi.com However, in an aqueous solution, this trend is often disrupted. The basicity of amines in solution is a composite of the inductive effect of the alkyl groups and the extent to which the conjugate acid (the ammonium ion) can be stabilized by solvation. fiveable.mevaia.com
For this compound, the bulky 2,5,5-trimethylhexyl group creates considerable steric hindrance around the primary amino group. This steric bulk has a pronounced effect on its basicity in solution. While the alkyl group is electron-donating, which enhances the electron density on the nitrogen atom, its size impedes the solvation of the corresponding ammonium ion (2,5,5-trimethylhexan-1-ammonium). srce.hrmsu.edu Effective solvation, which involves the formation of hydrogen bonds between the solvent (e.g., water) and the N-H protons of the ammonium ion, is crucial for stabilizing the conjugate acid and thus increasing the basicity of the amine. fiveable.me The bulky substituent in this compound shields the ammonium ion, reducing its interaction with solvent molecules and thereby decreasing its stability. This leads to a lower basicity in solution compared to what might be expected based on the inductive effect alone. researchgate.netresearchgate.net
The pKa of an amine's conjugate acid is a quantitative measure of its basicity; a higher pKa indicates a stronger base. libretexts.orgmsu.edu For sterically hindered amines, the pKa values in aqueous solution are often lower than those of less hindered amines with a similar number of carbon atoms. researchgate.net This is a direct consequence of the unfavorable steric interactions that destabilize the solvated conjugate acid. srce.hr
Table 1: Factors Influencing the Basicity of this compound
| Factor | Description | Expected Effect on Basicity |
| Inductive Effect | The 2,5,5-trimethylhexyl group is electron-donating, increasing electron density on the nitrogen atom. | Increases basicity |
| Steric Hindrance | The bulky alkyl group hinders the approach of a proton and, more importantly, impedes the solvation of the resulting ammonium ion in solution. | Decreases basicity in solution |
| Solvation | The stability of the conjugate acid is enhanced by hydrogen bonding with protic solvents. Steric hindrance reduces the effectiveness of solvation. | Reduced solvation leads to decreased basicity |
Oxidative and Reductive Transformations of this compound
Oxidation Pathways and Products of this compound
The oxidation of primary amines can lead to a variety of products, with the specific outcome depending on the structure of the amine and the oxidizing agent used. quora.comsciencemadness.org For a sterically hindered primary amine like this compound, oxidation with a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) is expected to follow specific pathways.
Generally, the oxidation of primary amines can proceed through the formation of an imine intermediate, which can then be hydrolyzed to an aldehyde or ketone. quora.com However, for primary amines attached to a secondary carbon, like this compound, the initial oxidation product would be a ketimine. Subsequent hydrolysis would yield a ketone. The mechanism of permanganate oxidation of amines is complex and can involve hydrogen atom or hydride transfer from the amine to the permanganate. ubc.ca
Given the significant steric hindrance around the amino group in this compound, an alternative oxidation pathway may be favored, especially with strong oxidants. For primary amines where the amino group is attached to a tertiary carbon, oxidation with KMnO₄ can lead to the formation of a nitroalkane. quora.com While the carbon bearing the amino group in this compound is secondary, the high degree of steric hindrance may promote a similar pathway, potentially leading to the formation of 2,5,5-trimethyl-1-nitrohexane.
Other oxidizing systems, such as those involving metal catalysts like copper in the presence of a nitroxyl (B88944) radical (e.g., TEMPO), can also be employed for the aerobic oxidation of primary amines to nitriles. nih.govorganic-chemistry.org This reaction typically proceeds via an imine intermediate. The application of such a system to this compound would be expected to yield 2,5,5-trimethylhexanenitrile. The choice of catalyst and reaction conditions can be tuned to favor the formation of either the nitrile or a homocoupled imine. nih.gov
Table 2: Potential Oxidation Products of this compound
| Oxidizing Agent/System | Potential Product(s) | General Pathway |
| Potassium Permanganate (KMnO₄) | 2,5,5-Trimethylhexanal, 2,5,5-Trimethyl-1-nitrohexane | Formation and hydrolysis of an imine, or direct oxidation to a nitro compound. quora.comubc.ca |
| Copper/Nitroxyl Radical (e.g., Cu/TEMPO) | 2,5,5-Trimethylhexanenitrile | Catalytic aerobic oxidation via an imine intermediate. nih.gov |
| Manganese Dioxide (MnO₂) | Imine (N-(2,5,5-trimethylhexylidene)-2,5,5-trimethylhexan-1-amine) | Oxidative coupling. dtic.mil |
Reduction of Derivatives of this compound
Derivatives of this compound, particularly imines (Schiff bases), can be readily reduced to form secondary amines. The synthesis of secondary amines via the reductive amination of carbonyl compounds is a fundamental transformation in organic chemistry, which involves the formation of an imine intermediate followed by its reduction. tandfonline.comrsc.org
An imine derivative of this compound can be formed by its reaction with an aldehyde or a ketone. For instance, reaction with benzaldehyde (B42025) would yield N-benzylidene-2,5,5-trimethylhexan-1-amine. The reduction of this imine would result in the formation of the corresponding secondary amine, N-benzyl-2,5,5-trimethylhexan-1-amine.
A variety of reducing agents and catalytic systems are effective for the reduction of imines. researchgate.netresearchgate.net These include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). tandfonline.com It is a highly efficient method for imine reduction.
Catalytic Transfer Hydrogenation (CTH): In this approach, a hydrogen donor molecule, such as ammonium formate (B1220265) or isopropanol (B130326), is used in place of hydrogen gas. researchgate.net Catalysts for CTH can include metals like palladium or even inexpensive commercial zinc dust. researchgate.net
Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common hydride reagents used for the reduction of imines.
Organocatalytic Reduction: Metal-free catalytic systems have been developed for the stereoselective reduction of imines. These often employ a chiral organocatalyst and a reducing agent like trichlorosilane. acs.org Such methods are particularly valuable for the synthesis of enantiomerically pure chiral amines. organic-chemistry.org
The choice of the reduction method can be influenced by factors such as the presence of other functional groups in the molecule and the desired stereoselectivity. rsc.org For instance, catalytic transfer hydrogenation can offer high chemoselectivity, reducing the imine group while leaving other reducible functionalities, such as olefins, intact. rsc.org
Investigations of Reaction Mechanisms Involving this compound
Spectroscopic Probing of Intermediates in this compound Reactions
Understanding the mechanism of a chemical reaction requires the identification and characterization of transient species such as reaction intermediates. In-situ spectroscopic techniques are invaluable tools for this purpose, allowing for the direct observation of these species as they are formed and consumed during the reaction. unit.noresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy is a powerful technique for studying the mechanisms of amine reactions. acs.orgacs.org By monitoring the reaction mixture directly in the NMR tube, it is possible to observe the appearance and disappearance of signals corresponding to reactants, intermediates, and products. For example, in reactions involving this compound, changes in the chemical shifts of protons and carbons adjacent to the nitrogen atom can provide detailed information about changes in the electronic environment of the amine as it participates in the reaction. jove.compressbooks.pub The formation of intermediates, such as enamines or iminium ions, can be detected by the appearance of new, characteristic signals in the ¹H and ¹³C NMR spectra. acs.orgbohrium.com Deuterium exchange experiments, where D₂O is added to the sample, can be used to identify labile N-H protons, which is a characteristic feature of amines. jove.com
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is another key technique for mechanistic studies of amine reactions in solution. unit.noresearchgate.net It allows for the real-time monitoring of changes in vibrational frequencies of functional groups. For reactions of this compound, the N-H stretching and bending vibrations would be particularly informative. The formation of an imine intermediate, for example, would be indicated by the disappearance of the N-H bands of the primary amine and the appearance of a C=N stretching band. nih.govacs.org This technique has been successfully used to study the reaction of amines with CO₂, identifying the formation of carbamate (B1207046) and bicarbonate intermediates. researchgate.netnih.gov
Kinetic Studies on Reactions Involving this compound
Kinetic studies provide quantitative information about the rates of chemical reactions and are essential for elucidating reaction mechanisms. The steric hindrance imparted by the 2,5,5-trimethylhexyl group is expected to have a significant impact on the reaction rates of this compound.
The rates of reactions involving sterically hindered amines have been investigated in various contexts. For example, the kinetics of the reaction of sterically hindered amines with carbon dioxide have been studied using techniques such as the stopped-flow method. dergipark.org.trscispace.com These studies have shown that steric hindrance can significantly affect the reaction rate by influencing the stability of intermediates like carbamates. researchgate.netscispace.com
In the context of nucleophilic substitution reactions, the bulky alkyl group of this compound would be expected to decrease the rate of reaction, particularly for Sₙ2-type mechanisms where the nucleophile attacks a crowded carbon center. researchgate.net Kinetic studies of such reactions can be performed by monitoring the change in concentration of reactants or products over time, often using spectroscopic methods like UV-Vis or NMR. The data obtained can be used to determine the rate law for the reaction, which provides insight into the composition of the transition state of the rate-determining step. acs.orgdiva-portal.org
For instance, in a hypothetical nucleophilic substitution reaction where this compound acts as the nucleophile, the rate constant would likely be smaller than that for a less hindered primary amine like n-hexylamine. The reaction rate would be sensitive to the steric environment of both the amine and the electrophile. csic.es
Table 3: Investigational Techniques for Mechanistic and Kinetic Studies
| Technique | Application to this compound Reactions | Information Gained |
| In-situ NMR Spectroscopy | Monitoring reactions in real-time within an NMR spectrometer. | Identification of reaction intermediates (e.g., iminium ions), structural elucidation of products, and determination of reaction kinetics. acs.orgacs.org |
| In-situ FTIR Spectroscopy | Real-time analysis of vibrational modes of reacting species. | Detection of functional group transformations (e.g., amine to imine), identification of intermediates like carbamates. unit.nonih.gov |
| Stopped-Flow Method | Rapid mixing of reactants and monitoring the initial reaction rate, often with UV-Vis detection. | Determination of rate constants for fast reactions, such as reactions with CO₂. dergipark.org.tr |
| Gas Chromatography (GC) | Separation and quantification of volatile components of a reaction mixture at different time points. | Monitoring the disappearance of reactants and the appearance of products to determine reaction kinetics. |
Theoretical and Computational Investigations of 2,5,5 Trimethylhexan 1 Amine
Quantum Chemical Characterization of 2,5,5-Trimethylhexan-1-amine
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule, such as its electronic configuration, conformational preferences, and spectroscopic signatures.
The electronic structure of this compound is defined by its combination of a saturated, branched alkyl framework and a primary amine functional group. The nitrogen atom of the amine group, with its lone pair of electrons, is the most electron-rich center in the molecule. This lone pair resides in a non-bonding molecular orbital, which constitutes the Highest Occupied Molecular Orbital (HOMO). The presence of this high-energy lone pair makes the amine group a nucleophilic and basic site.
The Lowest Unoccupied Molecular Orbital (LUMO) is typically an antibonding sigma (σ*) orbital associated with the C-N or C-C bonds. The energy gap between the HOMO and LUMO is a key determinant of the molecule's reactivity and electronic transitions. A relatively large HOMO-LUMO gap is expected, characteristic of saturated aliphatic amines, indicating kinetic stability and transparency to visible light. The electron-donating nature of the amine group can influence the reactivity of the molecule, making it susceptible to interactions with electrophiles and capable of forming hydrogen bonds. researchgate.net
The hexane (B92381) backbone possesses several rotatable bonds, leading to a multitude of possible conformers, or rotamers. unacademy.com The most significant steric interactions are expected to involve the bulky tert-butyl group at the C5 position and the methyl group at the C2 position. Rotation around the C4-C5 bond will be highly restricted due to the large steric profile of the gem-dimethyl groups. Similarly, interactions between the C2-methyl group and the C1-aminomethyl group will influence the rotational barrier around the C1-C2 bond. The most stable conformations will be those that minimize these steric clashes, likely adopting a staggered arrangement along the carbon backbone. ucsb.edu The study of how branching affects the intermolecular forces and boiling points of alkanes suggests that the specific arrangement of methyl groups in this compound significantly influences its molecular packing and physical properties. ucsb.edu
| Bond Under Rotation | Key Interacting Groups | Expected Consequence on Stability |
| C1-C2 | -NH₂ group, C2-methyl group, C3-methylene | Gauche and anti conformations will have different energies. |
| C2-C3 | C2-methyl group, C4-methylene | Steric hindrance will favor staggered conformations. |
| C3-C4 | C2-substituents, C5-gem-dimethyl groups | Rotation is likely hindered, affecting overall chain flexibility. |
| C4-C5 | C3-methylene, C5-gem-dimethyl groups | High rotational barrier due to the tert-butyl-like structure. |
The primary amine group is expected to show a characteristic pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. An N-H bending (scissoring) vibration should appear between 1590 and 1650 cm⁻¹. The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ range. The aliphatic chain will produce strong C-H stretching absorptions just below 3000 cm⁻¹ and C-H bending vibrations around 1365-1465 cm⁻¹. The presence of a gem-dimethyl group at the C5 position may result in a characteristic doublet in the C-H bending region. unt.edu
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium (two peaks) |
| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1590 - 1650 | Medium to Strong |
| Alkyl Amine | C-N Stretch | 1000 - 1250 | Medium |
| Alkane (CH₃, CH₂) | C-H Stretch | 2850 - 2975 | Strong |
| Alkane (CH₃, CH₂) | C-H Bend | 1365 - 1465 | Variable |
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations can model the movement of atoms in this compound over time, providing insights into its behavior in different environments and its interactions with other molecules. researchgate.net Such simulations are valuable for understanding macroscopic properties from the perspective of molecular behavior. uq.edu.au
The solvation behavior of this compound is amphiphilic in nature. The molecule consists of a small, polar amine "head" and a large, nonpolar, branched alkyl "tail".
In Nonpolar Solvents (e.g., Hexane): The nonpolar trimethylhexane chain will interact favorably with nonpolar solvent molecules through London dispersion forces. The branched structure may affect how efficiently the molecule packs with linear solvent molecules compared to a straight-chain amine. Consequently, this compound is expected to be highly soluble in nonpolar organic solvents.
MD simulations could quantify the solvation free energy in different solvents, revealing the preferred solvent environment and providing a theoretical basis for its partitioning behavior between immiscible liquids. ucl.ac.uk
The interactions of this compound are governed by its dual chemical nature.
Hydrogen Bonding: The primary mode of interaction for the amine group with protic solvents (like water or alcohols) and substrates containing electronegative atoms (like oxygen or nitrogen) is hydrogen bonding. The nitrogen atom can accept a hydrogen bond, and the two hydrogen atoms on the nitrogen can be donated.
London Dispersion Forces: The large, branched alkyl chain is the primary site for van der Waals interactions, specifically London dispersion forces. These non-specific, attractive forces are the main interactions with nonpolar molecules. The extensive branching increases the surface area compared to a linear isomer but can also introduce steric hindrance that affects close packing and the strength of these interactions. ucsb.edu
Ionic Interactions: As a base, the amine group can be protonated by acidic substrates to form an ammonium (B1175870) cation (R-NH₃⁺). This allows for strong electrostatic (ionic) interactions with anionic species or polar surfaces. The amine group's ability to form ionic interactions is a key aspect of its chemical reactivity.
MD simulations can be employed to study the specific geometry and energy of these interactions, for instance, by modeling the molecule at an interface or in the active site of an enzyme to understand its binding orientation and affinity. openmedicinalchemistryjournal.com
Reaction Pathway Modeling for this compound
Reaction pathway modeling for this compound would primarily involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to map out the potential energy surface for its various transformations. These models are crucial for understanding the step-by-step mechanism of a reaction, identifying intermediates, and determining the feasibility of different reaction channels.
Key reactions for which pathway modeling would be particularly insightful include nucleophilic substitution, acylation, and oxidation. For instance, in a nucleophilic substitution reaction where the amine attacks an electrophilic carbon, computational modeling can elucidate the pathway, whether it proceeds via a direct displacement (SN2) or a stepwise mechanism involving a carbocation intermediate (SN1). Given the steric hindrance around the nitrogen atom, an SN2 pathway would likely have a high activation barrier.
A generalized reaction pathway for the acylation of this compound with an acyl chloride, for example, would be modeled to proceed through a tetrahedral intermediate. The computational model would calculate the energies of the reactants, the transition state leading to the intermediate, the intermediate itself, and the final products.
Illustrative Reaction Coordinate for Acylation:
| Step | Description | Relative Energy (kcal/mol) (Illustrative) |
| 1 | Reactants (this compound + Acyl Chloride) | 0 |
| 2 | Transition State 1 (C-N bond formation) | +15 |
| 3 | Tetrahedral Intermediate | +5 |
| 4 | Transition State 2 (C-Cl bond cleavage) | +12 |
| 5 | Products (Amide + HCl) | -10 |
This table is for illustrative purposes to demonstrate the type of data generated from reaction pathway modeling.
Transition state (TS) analysis is a critical component of reaction pathway modeling. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational spectrum. The geometry and energy of the transition state determine the activation energy of the reaction, which in turn governs the reaction rate.
For this compound, TS analysis would be vital in understanding how its bulky structure affects reactivity. For example, in an SN2 reaction, the transition state involves the formation of a pentacoordinate carbon center. The steric clash between the bulky 2,5,5-trimethylhexane group, the substrate, and the leaving group would significantly raise the energy of this transition state, thereby slowing down the reaction. Computational methods can precisely calculate this steric strain.
DFT calculations are commonly employed to locate and characterize transition states. bohrium.com The nature of the transition state, including bond lengths and angles, provides detailed mechanistic insights. For instance, in the transition state for the reaction of a primary amine with CO2, there is a synchronous formation of C-N and O-H bonds. acs.org
Illustrative Transition State Geometrical Parameters for a Hypothetical SN2 Reaction:
| Parameter | Value (Illustrative) |
| C-N bond length (forming) | 2.1 Å |
| C-Leaving Group bond length (breaking) | 2.3 Å |
| N-C-Leaving Group angle | 175° |
| Imaginary Frequency | -350 cm⁻¹ |
This table is for illustrative purposes to show the type of data obtained from transition state analysis.
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules like this compound. Reactivity can be assessed by calculating properties such as ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). A smaller HOMO-LUMO gap generally indicates higher reactivity.
For this compound, the steric hindrance is a dominant factor in its reactivity. rsc.org Computational models can quantify this steric effect using descriptors like the percent buried volume (%VBur), which measures the percentage of a sphere around the nitrogen atom that is occupied by the substituents. rsc.org A higher %VBur would suggest lower accessibility of the nitrogen lone pair and thus, lower nucleophilicity.
Selectivity in reactions involving this compound can also be predicted. For instance, in reactions with substrates possessing multiple electrophilic sites, computational modeling can predict which site the amine will preferentially attack by comparing the activation energies of the competing pathways. Similarly, for reactions on the amine itself, such as C-H activation, the model can predict which C-H bond is most likely to react.
Recent advancements in machine learning, combined with DFT-level descriptors, have enabled the rapid prediction of conformationally-dependent properties for alkyl amines, which can be applied to forecast their behavior in various reactions. chemrxiv.orgrsc.orgchemrxiv.orgresearchgate.net
Illustrative Predicted Reactivity Descriptors for a Series of Amines:
| Amine | HOMO Energy (eV) (Illustrative) | LUMO Energy (eV) (Illustrative) | HOMO-LUMO Gap (eV) (Illustrative) | Predicted Nucleophilicity (Relative Scale) (Illustrative) |
| Methylamine | -5.8 | 2.5 | 8.3 | High |
| Isopropylamine | -5.7 | 2.6 | 8.3 | Medium |
| tert-Butylamine | -5.6 | 2.7 | 8.3 | Low |
| This compound | -5.5 | 2.8 | 8.3 | Very Low |
This table is for illustrative purposes to demonstrate how computational models can be used to predict reactivity trends.
Analytical Methodologies for the Detection and Quantification of 2,5,5 Trimethylhexan 1 Amine
Chromatographic Separation Techniques for 2,5,5-Trimethylhexan-1-amine
Chromatographic techniques are fundamental for separating this compound from complex matrices. Gas chromatography and high-performance liquid chromatography are the most utilized methods.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the primary amine group, derivatization is often employed to improve its chromatographic behavior by increasing volatility and reducing peak tailing. iu.edu
In a study on volatile organic compounds produced by Neisseria meningitidis, 2,2,5-trimethylhexane, a structurally related compound, was identified using GC-MS. spectroscopyonline.comchromatographyonline.comamazonaws.com The analysis involved trapping headspace volatiles on a sorbent tube, followed by thermal desorption into the GC-MS system. chromatographyonline.comamazonaws.com The identification was confirmed by comparing the retention time and mass spectrum to a known standard. spectroscopyonline.comamazonaws.com While this study focused on the alkane, the methodology is directly applicable to its amino derivative.
Typical GC-MS Parameters for Related Amines:
| Parameter | Value/Condition |
| Column | Varies (e.g., non-polar or medium-polarity columns) |
| Carrier Gas | Helium |
| Injection Mode | Splitless or Split |
| Temperature Program | Ramped, e.g., 40°C to 250°C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Ion Trap |
This table presents a generalized set of parameters; specific conditions would be optimized for this compound analysis.
High-Performance Liquid Chromatography (HPLC) Methods for this compound
High-performance liquid chromatography (HPLC) is another key technique for analyzing amines. Since aliphatic amines like this compound lack a strong chromophore, they are often derivatized to enable UV or fluorescence detection. nih.gov Alternatively, mass spectrometric detection (LC-MS) can be used, which does not require a chromophore. jocpr.com
A study on the determination of alkyl amine impurities in a pharmaceutical product utilized a reversed-phase C18 column with a mobile phase containing trifluoroacetic acid as an ion-pairing agent to improve retention and peak shape. jocpr.com This approach is suitable for the analysis of this compound.
General HPLC-MS Conditions for Primary Amines:
| Parameter | Value/Condition |
| Column | C18, reversed-phase |
| Mobile Phase A | Water with an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation |
| Detector | Mass Spectrometer (e.g., ESI source) |
This table provides a general framework; specific conditions would need to be developed and validated for this compound.
Derivatization Strategies for Enhanced this compound Analysis
Derivatization is a common strategy to improve the analytical characteristics of primary amines for both GC and HPLC analysis. iu.eduresearchgate.net The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance detector response. iu.edunih.gov
Common Derivatization Reactions for Primary Amines:
| Reaction Type | Reagent Examples | Purpose |
| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA), Heptafluorobutyric anhydride (HFBA) | Increases volatility and electron capture detector response for GC. iu.edunih.gov |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability for GC analysis. iu.edu |
| Alkylation | Dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) | Replaces active hydrogens, improving chromatographic behavior. iu.edu |
| Schotten-Baumann Reaction | Alkyl chloroformates | A versatile method for derivatizing primary amines for GC analysis. researchgate.net |
For HPLC analysis, derivatization with reagents like o-phthaldialdehyde (OPA) or dansyl chloride introduces a fluorescent tag, allowing for highly sensitive detection. nih.gov
Spectroscopic Identification and Quantification of this compound
Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. Nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.
In general, the use of deuterated solvents like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is standard for NMR analysis. rsc.orgeuropa.eu
Expected ¹H NMR Spectral Features for this compound:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -CH₂-NH₂ | ~2.5 - 3.0 | Triplet |
| -C(CH₃)₂ | ~0.9 | Singlet |
| -CH(CH₃)- | ~0.8 - 1.0 | Doublet |
| Methylene (B1212753) groups (-CH₂-) | ~1.0 - 1.6 | Multiplets |
| Amine protons (-NH₂) | Variable, broad singlet | Singlet |
This table is an estimation based on general principles and data for similar structures. Actual values may vary.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques used to identify the functional groups present in a molecule. For this compound, these methods are particularly useful for confirming the presence of the primary amine (-NH₂) group and the aliphatic C-H bonds.
Characteristic Vibrational Frequencies for Primary Amines:
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Signal |
| N-H Asymmetric Stretch | ~3350 - 3450 | Present |
| N-H Symmetric Stretch | ~3250 - 3350 | Present |
| NH₂ Scissoring (Bending) | ~1590 - 1650 | Present |
| C-N Stretch | ~1020 - 1250 | Present |
| N-H Wagging | ~780 - 850 | Present |
Data compiled from general spectroscopic principles and studies on primary amines. aip.orgias.ac.in
IR spectroscopy of primary amines typically shows two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. aip.orgias.ac.in The C-N stretching vibration is also a key indicator. aip.org Raman spectroscopy is also well-suited for the analysis of amines, especially in aqueous solutions, as the water background does not significantly interfere. ondavia.com It can provide complementary information to IR spectroscopy, particularly for symmetric vibrations. ias.ac.in
Mass Spectrometry Techniques for this compound Identification and Purity Assessment
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a powerful tool for the definitive identification and purity assessment of this compound. The technique provides detailed structural information based on the fragmentation pattern of the molecule upon ionization.
For volatile and thermally stable compounds like this compound, GC-MS is the method of choice. The gas chromatograph separates the amine from any impurities, and the mass spectrometer subsequently analyzes the eluted components. The resulting mass spectrum is a unique fingerprint of the compound.
The presence of nitrogen in an amine can be initially inferred from its odd molecular weight. whitman.edu The fragmentation of aliphatic amines is characterized by specific cleavage patterns. The base peak in the mass spectra of most primary amines results from the cleavage of the β-bond, which is the C-C bond adjacent to the C-N bond. whitman.edu In the case of primary amines with an unbranched α-carbon, this β-cleavage leads to a characteristic peak at a mass-to-charge ratio (m/z) of 30, corresponding to the [CH₂NH₂]⁺ ion. whitman.eduwhitman.edu However, for branched amines like this compound, the fragmentation pattern is influenced by the stability of the resulting carbocation, with the loss of the largest alkyl group being favored. whitman.eduwhitman.edu
Predicted Major Fragment Ions for this compound:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 143 | [C₉H₂₁N]⁺ | Molecular Ion (M⁺) |
| 128 | [C₈H₁₈N]⁺ | Loss of a methyl radical (•CH₃) from the trimethylsilyl-like group |
| 86 | [C₅H₁₂N]⁺ | Cleavage of the C4-C5 bond |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, resulting from cleavage at the C4-C5 bond |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage with hydrogen rearrangement |
| 30 | [CH₄N]⁺ | β-cleavage, characteristic for primary amines |
This table is based on general fragmentation principles for branched aliphatic amines and serves as a predictive guide.
Purity assessment by GC-MS is achieved by integrating the peak areas of all detected compounds in the chromatogram. The percentage purity of this compound is calculated by dividing its peak area by the total area of all peaks. For accurate quantification, a calibration curve should be prepared using certified reference standards.
Electrochemical and Other Analytical Methods for this compound
Beyond mass spectrometry, electrochemical and classical titrimetric methods offer alternative and often more accessible means for the detection and quantification of this compound.
Voltammetric Approaches for the Detection of this compound
Voltammetric methods are based on the measurement of the current that flows through an electrode as a function of the applied potential. Aliphatic amines can be electrochemically oxidized, and this property can be exploited for their detection. uomustansiriyah.edu.iq The oxidation potential and the resulting current are dependent on the structure of the amine, the electrode material, and the composition of the supporting electrolyte.
For this compound, a primary aliphatic amine, anodic oxidation is expected to occur at a suitable electrode surface, such as a glassy carbon electrode. However, the significant steric hindrance due to the bulky trimethylhexyl group might influence the oxidation potential and the kinetics of the electrode reaction. fiveable.me The development of a voltammetric method would involve optimizing parameters such as pH, solvent, and scan rate to achieve a well-defined and reproducible oxidation peak.
While specific voltammetric data for this compound is not documented, analogous studies on other sterically hindered amines suggest that the oxidation may require a higher potential compared to linear amines. researchgate.net The peak current obtained under optimized conditions would be proportional to the concentration of the amine, allowing for its quantification.
Typical Parameters for Voltammetric Analysis of Primary Amines:
| Parameter | Typical Range/Condition | Relevance for this compound |
| Working Electrode | Glassy Carbon, Platinum | Provides a surface for the oxidation reaction. |
| Reference Electrode | Ag/AgCl, Saturated Calomel Electrode (SCE) | Provides a stable potential for reference. |
| Supporting Electrolyte | Buffer solution (e.g., phosphate, borate) | Controls the pH and conductivity of the solution. |
| Solvent | Aqueous or non-aqueous (e.g., acetonitrile) | The choice of solvent can affect solubility and oxidation potential. |
| Technique | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) | CV is used for initial characterization, while DPV offers higher sensitivity for quantification. |
This table presents general conditions that would need to be optimized for the specific analysis of this compound.
Titrimetric Methods for Precise Quantification of this compound
Titrimetric methods, particularly acid-base titrations, are classical and highly precise techniques for the quantification of amines. uomustansiriyah.edu.iq As a primary aliphatic amine, this compound is a basic compound and can be directly titrated with a standard solution of a strong acid, such as hydrochloric acid (HCl) or perchloric acid (HClO₄). gfschemicals.com
The titration can be performed in either an aqueous or a non-aqueous medium. For a highly branched and potentially less water-soluble amine like this compound, a non-aqueous titration might be preferable to ensure complete dissolution and a sharp endpoint. gfschemicals.com Suitable solvents for non-aqueous titrations of amines include glacial acetic acid, acetonitrile, or a mixture of isopropanol (B130326) and pyridine. uomustansiriyah.edu.iqdss.go.th
The endpoint of the titration can be detected using a colorimetric indicator or, more precisely, by potentiometric monitoring. A potentiometric titration involves measuring the potential of a suitable electrode system (e.g., a glass electrode and a reference electrode) as a function of the titrant volume. The endpoint is determined from the inflection point of the resulting titration curve.
Example of a Non-Aqueous Potentiometric Titration Setup:
| Component | Specification | Purpose |
| Titrant | 0.1 M Perchloric acid in glacial acetic acid | Standardized strong acid for titrating the basic amine. |
| Sample Solvent | Glacial acetic acid or acetonitrile | Dissolves the amine and provides a suitable medium for the reaction. |
| Electrode System | Glass electrode and Calomel or Ag/AgCl electrode | To monitor the change in potential during the titration. |
| Detection | Potentiometer or pH meter | To measure the potential difference. |
This table outlines a typical setup for the precise quantification of a primary aliphatic amine via non-aqueous potentiometry.
The purity of this compound can be accurately determined by titrating a known weight of the sample against a standardized titrant. The percentage purity is then calculated based on the stoichiometry of the acid-base reaction.
Applications of 2,5,5 Trimethylhexan 1 Amine in Chemical Science and Technology
2,5,5-Trimethylhexan-1-amine as a Synthetic Building Block
This compound serves as a valuable synthetic building block in organic chemistry due to its primary amine functionality and branched alkyl structure. This unique combination of features allows for its incorporation into a variety of more complex molecules.
Precursor in Organic Synthesis of Complex Molecules and Fine Chemicals
This compound is utilized as an intermediate in the synthesis of a range of organic compounds, including those with applications in pharmaceuticals and agrochemicals. Its branched structure can influence the physical and chemical properties of the resulting molecules. The synthesis of this amine is often achieved through methods such as the reaction of 3,5,5-trimethylhexanol with ammonia (B1221849) under high pressure and temperature, or the hydrogenation of corresponding nitriles.
One common synthetic route to produce this compound involves the reaction of 1-bromo-3,5,5-trimethylhexane (B1594177) with ammonia, often catalyzed by palladium on carbon. This primary amine can then undergo typical amine reactions like acylation and alkylation to create more complex structures.
Role in the Synthesis of Nitrogen-Containing Heterocycles
Chiral nitrogen-containing heterocycles are crucial components in many pharmaceuticals, bioactive molecules, and materials. acs.org The synthesis of these complex structures often relies on versatile building blocks. While direct examples of this compound in the synthesis of nitrogen-containing heterocycles are not extensively detailed in the provided search results, primary amines, in general, are fundamental to the formation of various heterocyclic rings. For instance, amines are key reactants in multicomponent reactions to form complex heterocyclic systems. mdpi.com They can react with various carbonyl compounds and other reagents to construct rings such as pyridines, pyrimidines, and imidazoles. mdpi.com The steric hindrance provided by the trimethylhexyl group in this compound could be leveraged to direct the stereochemistry of these reactions, offering a pathway to novel, sterically-demanding heterocyclic structures.
Formation of Amides, Ureas, and Carbamates Utilizing this compound
The primary amine group of this compound readily participates in reactions to form amides, ureas, and carbamates, which are important functional groups in many chemical products.
Amides: Amide bonds can be formed by reacting this compound with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. organic-chemistry.orglibretexts.org These reactions are fundamental in organic synthesis. Catalysts like boric acid derivatives can facilitate direct amidation at room temperature. organic-chemistry.org
Ureas: Symmetric and unsymmetric ureas can be synthesized from primary amines. One method involves the reaction of an amine with a carbonyl source. organic-chemistry.org Another approach generates an isocyanate intermediate from the amine, which is then trapped by another amine to form an unsymmetrical urea. organic-chemistry.orgorganic-chemistry.org
Carbamates: Carbamates are typically synthesized by reacting an amine with a chloroformate or by a three-component coupling of an amine, carbon dioxide, and a halide. organic-chemistry.org The reaction of an amine with di-tert-butyl dicarbonate (B1257347) in the presence of an acyl azide (B81097) can also yield carbamates. organic-chemistry.org
Applications of this compound in Materials Science
The distinct structure of this compound also lends itself to applications in the field of materials science, particularly in the development of new polymers and resin systems.
Monomer or Modifier in Polymer Chemistry for Novel Materials
The unique branched structure of this compound makes it a candidate for creating new polymers with specific properties. For instance, it has been used in the post-grafting reaction of polycarbazoles to create anion exchange membranes (AEMs). osti.gov In one study, a nearly 100% grafting yield of trimethylhexan-1-aminium onto a precursor polymer was achieved, resulting in a hexyl alkyl ammonium (B1175870) functionalized polycarbazole. osti.gov This modification is crucial for the performance of AEM-based electrochemical devices. osti.gov The long, branched alkyl chain of the amine can influence the mechanical strength and dimensional stability of the resulting polymer. osti.gov
Application in Epoxy Resin Compositions as a Hardener or Accelerator
This compound and its derivatives are utilized in epoxy resin systems. While monoamines with branched chains are considered suitable, diamine derivatives are more commonly employed as primary curing agents. epo.org For example, a mixture of 1,6-diamino-2,2,4-trimethylhexane and 1,6-diamino-2,4,4-trimethylhexane (TMD) is a known hardener for epoxy resins. justia.com
In the context of accelerating the curing process, tertiary amines are often preferred. justia.com Accelerators work by either adding hydroxyl groups, which catalyze the epoxy-amine reaction, or by increasing the reaction temperature through exothermic reactions. polymerinnovationblog.com The choice of accelerator can influence the final properties of the cured epoxy, such as its glass transition temperature (Tg), modulus, and chemical resistance. polymerinnovationblog.com While primary amines like this compound are the primary reactants, their derivatives or related compounds can act as accelerators. For instance, 2,4,6-tris(dimethylaminomethyl)phenol, a Mannich base derived from a phenol, formaldehyde, and a secondary amine, is a common accelerator. justia.commdpi.com
The table below summarizes the roles of various amines in epoxy resin systems.
| Compound/System | Role | Key Features |
| This compound | Potential Component | Branched monoamine suitable for epoxy compositions. epo.org |
| Trimethyl hexamethylene diamine (TMD) | Hardener | Branched aliphatic diamine providing balanced mechanical strength and thermal stability. |
| 2,4,6-Tris(dimethylaminomethyl)phenol | Accelerator | Tertiary amine that speeds up the curing process. justia.commdpi.com |
Design of Surfactants and Emulsifiers Based on this compound
The molecular architecture of this compound, featuring a hydrophobic nine-carbon branched alkyl chain and a hydrophilic primary amine headgroup, theoretically positions it as a candidate for the synthesis of cationic or non-ionic surfactants. The bulky and branched nature of the hydrophobic tail could influence the packing of surfactant molecules at interfaces, potentially leading to unique emulsifying or foaming properties.
Derivatives of this amine could be synthesized to create amphiphilic molecules. For instance, quaternization of the primary amine group would yield a cationic surfactant. Ethoxylation of the amine could produce non-ionic surfactants. The performance of such hypothetical surfactants would depend on factors like the critical micelle concentration (CMC), surface tension reduction capabilities, and the hydrophilic-lipophilic balance (HLB). However, no specific studies detailing the synthesis or performance of surfactants derived from this compound have been identified.
Table 1: Hypothetical Surfactant Derivatives of this compound and Their Potential Properties
| Derivative Type | Hypothetical Structure | Potential Properties |
| Cationic | Quaternized this compound | Potentially good emulsifier, may exhibit antimicrobial properties. |
| Non-ionic | Ethoxylated this compound | Could offer stability in a range of pH and salinity conditions. |
This table is purely illustrative and based on the general principles of surfactant chemistry, as no experimental data for these specific compounds are available.
Biochemical Research Applications of this compound
The primary amine group in this compound suggests the possibility of interactions with biological molecules. However, specific research into these applications for this particular compound is not documented.
In Vitro Studies of Protein Binding Interactions
Primary amines can participate in hydrogen bonding and electrostatic interactions with amino acid residues on protein surfaces. In principle, this compound could be investigated for its ability to bind to proteins. The steric hindrance provided by the trimethylated hexyl chain might confer specificity for certain protein binding pockets. Such studies would typically involve techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence spectroscopy to characterize the binding affinity and thermodynamics. At present, no such in vitro protein binding studies for this compound have been published.
Enzyme Activity Modulation in Controlled Experimental Systems
Molecules with amine functionalities can sometimes act as enzyme inhibitors or modulators by interacting with the active site or allosteric sites of an enzyme. The branched alkyl structure of this compound could potentially fit into the substrate-binding site of certain enzymes, leading to competitive inhibition. However, without experimental data, any discussion of its role in enzyme activity modulation remains speculative. There are no available research findings demonstrating the effect of this compound on the activity of any specific enzyme in controlled experimental systems.
Conclusion and Future Research Directions for 2,5,5 Trimethylhexan 1 Amine
Summary of Key Academic Contributions and Findings for 2,5,5-Trimethylhexan-1-amine
Direct scholarly contributions focusing exclusively on this compound are not prominent in the available literature. However, research on its close isomer, 3,5,5-trimethylhexylamine (also known as nonylamine), offers valuable insights. Studies on this isomer demonstrate its utility as a primary amine in various chemical applications.
Key findings for the isomeric compound, 3,5,5-trimethylhexylamine, include its role as an extractant in hydrometallurgy. For instance, it has been effectively used in the solvent extraction of iron(III) from aqueous sulfate (B86663) solutions. acs.org Furthermore, a patent has detailed its use as a reactant in the synthesis of alpha-nonylaminobutylphosphonic acid diethyl ester. google.com This product is noted for its potential utility as an antioxidant, a metal deactivator in petroleum products, a plasticizer, and a biocide. google.com These established applications for its isomer suggest that this compound likely possesses similar chemical reactivity characteristic of a sterically hindered primary amine, making it a candidate for analogous roles. smolecule.com
Table 1: Summary of Research Findings for the Related Isomer, 3,5,5-Trimethylhexylamine
| Research Area | Finding/Application | Reference |
|---|---|---|
| Hydrometallurgy | Used as an extractant for iron(III) from sulfate media. | acs.org |
| Industrial Synthesis | Reactant for producing aminomethylphosphonic acid compounds. | google.com |
Unexplored Areas and Emerging Research Avenues in this compound Chemistry
The chemistry of this compound remains largely uncharted territory, presenting numerous opportunities for fundamental and applied research.
Fundamental Physicochemical Characterization: There is a complete lack of published data on the core physicochemical properties of this compound. A foundational research avenue would be the detailed experimental determination and computational prediction of its properties, including but not limited to its boiling point, melting point, vapor pressure, and comprehensive spectroscopic data (NMR, IR, Mass Spectrometry).
Stereoselective Synthesis: The structure of this compound features a chiral center at the C2 position. The development of efficient and stereoselective synthetic routes to obtain enantiomerically pure forms of the amine is a significant and unexplored challenge. Such methods would be crucial for investigating its potential in stereospecific applications.
Comparative Reactivity Studies: A systematic investigation into the reactivity of this compound compared to its isomers (like 3,5,5-trimethylhexylamine) and less-branched analogues would be highly informative. Research should focus on how the specific steric hindrance provided by the 2,5,5-trimethyl substitution pattern influences the kinetics and thermodynamics of typical amine reactions.
Supramolecular Chemistry: The self-assembly properties of this amine and its derivatives (e.g., through protonation to form ammonium (B1175870) salts) have not been studied. Research into its ability to form micelles, vesicles, or other supramolecular structures in various solvents could reveal novel applications in formulation science.
Potential for Advanced Applications and Novel Transformations Involving this compound
Based on the applications of structurally similar amines, this compound holds potential for use in several advanced fields.
Polymer and Materials Science: Branched diamines, such as trimethylhexamethylenediamine, are used as curing agents for epoxy resins and as monomers for specialized polyamides like Nylon TMDT. wikipedia.org By analogy, this compound could function as a unique modifying agent or monomer. Its incorporation into polymer backbones could impart increased hydrophobicity, controlled branching, and altered mechanical or thermal properties. nih.gov
Asymmetric Synthesis: The chiral nature of this compound makes it a valuable target for applications in asymmetric synthesis. It could be utilized as a chiral building block, a resolving agent for racemic mixtures, or as a precursor to chiral ligands for metal-catalyzed reactions.
Specialty Surfactants and Corrosion Inhibitors: Long-chain aliphatic amines and their salts are known to function as surfactants and corrosion inhibitors. The unique branched structure of this compound could lead to the development of specialty surfactants with tailored properties for use in emulsification, lubrication, or as additives in fuel and oil formulations.
Agrochemical and Pharmaceutical Intermediates: Primary amines are fundamental building blocks in the synthesis of a vast array of biologically active molecules. smolecule.com The lipophilic and branched structure of this compound could be incorporated into new pharmaceutical or agrochemical candidates to modulate properties such as membrane permeability and metabolic stability.
Methodological Advancements and Interdisciplinary Approaches for Future Research on this compound
Advancing the study of this compound will benefit significantly from the integration of modern methodologies and interdisciplinary collaboration.
Computational Chemistry: An interdisciplinary approach combining synthetic chemistry with computational modeling is essential. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to predict its geometric, electronic, and spectroscopic properties, as well as to model reaction mechanisms and transition states. mdpi.com This synergy can accelerate the discovery of its chemical behavior and guide experimental design.
High-Throughput Experimentation: To explore its potential in catalysis or materials science, high-throughput screening techniques could be employed. This would involve the rapid, parallel synthesis of derivatives of this compound and the subsequent screening of their properties, for example, as ligands in catalytic reactions or as curing agents in various polymer formulations.
Advanced Analytical Techniques: The identification and quantification of this amine, particularly if it is found in complex biological or environmental systems as a volatile organic compound (VOC), would rely on advanced analytical methods like comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS). researchgate.netresearchgate.net
Collaboration with Materials Science and Engineering: A fruitful research direction would involve close collaboration between organic chemists and materials scientists. This would facilitate the incorporation of this compound into advanced materials, such as anion exchange membranes for fuel cells or novel adhesive and coating formulations, followed by rigorous testing of their performance characteristics. rsc.orgmdpi.com
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,5,5-Trimethylhexylamine |
| 2,5,5-Trimethylhexan-1-ol (B3057846) |
| 2,5,5-trimethylhexanoic acid |
| alpha-nonylaminobutylphosphonic acid diethyl ester |
| butyraldehyde |
| diethyl phosphite |
| isophorone |
Q & A
Q. What strategies are recommended for designing multi-step synthetic pathways to this compound with improved enantiomeric purity?
- Methodological Answer : Retrosynthetic analysis prioritizes chiral pool starting materials (e.g., L-valine derivatives) to preserve stereochemistry. Flow chemistry minimizes intermediate handling and improves yield in alkylation steps. Continuous inline IR spectroscopy monitors reaction progress, while chiral shift reagents (e.g., Eu(hfc)₃) in NMR ensure enantiopurity at each stage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
